4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a nitro group, and a pyrrolidinylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitro group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents. The pyrrolidinylbenzene moiety can be synthesized through various methods, including the reaction of benzene derivatives with pyrrolidine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The triazole ring can participate in reduction reactions, potentially forming different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and nitro group can play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and nitrobenzene derivatives. Examples include:
- 1,2,4-Triazole derivatives with different substituents.
- Nitrobenzene derivatives with various functional groups .
Uniqueness
What sets 4-methyl-3-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-4H-1,2,4-triazole apart is the combination of the triazole ring, nitro group, and pyrrolidinylbenzene moiety. This unique structure can confer specific properties, such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H15N5O2S |
---|---|
Molecular Weight |
305.36 g/mol |
IUPAC Name |
4-methyl-3-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C13H15N5O2S/c1-16-9-14-15-13(16)21-12-8-10(17-6-2-3-7-17)4-5-11(12)18(19)20/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
CQGOZCLQOKBTKQ-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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